Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation†
RSC Medicinal Chemistry Pub Date: 2023-11-24 DOI: 10.1039/D3MD00524K
Abstract
A new series of indolyl 1,2,4-triazole scaffolds was designed, synthesised, and biologically evaluated for their inhibitory activity against both CDK4 and CDK6. The results ranged from 0.049 μM to 3.031 μM on CDK4 and from 0.075 μM to 1.11 μM on CDK6 when compared to staurosporine, with IC50 values of 1.027 and 0.402 μM, respectively. Moreover, all compounds were tested for their cytotoxicity against two breast cancer cell lines, MCF-7 and MDA-MB-231. All of the synthesised compounds showed promising anti-proliferative activity, with two compounds Vf (IC50 = 2.91 and 1.914 μM, respectively) and Vg (IC50 = 0.891 and 3.479 μM, respectively) having potent cytotoxic activity in comparison to the reference staurosporine (IC50 = 3.144 and 4.385 μM, respectively). Vf and Vg were also found to significantly induce apoptosis to 45.33% and 37.26% (control = 1.91%) where Vf arrested the cell cycle at the S phase while Vg arrested the cycle at the G0/G1 phase. The binding mode and interactions of all compounds were studied and found to mimic those of the FDA approved CDK4/6 inhibitor palbociclib that was used as a reference throughout the study.
Recommended Literature
- [1] Inside front cover
- [2] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [3] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [4] Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement†
- [5] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [6] Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†
- [7] Inside front cover
- [8] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [9] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy
- [10] Back cover
Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 1587-07-1
-
CAS no.: 1644-82-2